molecular formula C29H20ClN5O3S B15011493 1-[4-(4-chlorophenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

1-[4-(4-chlorophenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

Cat. No.: B15011493
M. Wt: 554.0 g/mol
InChI Key: XXAJFFPWRNSKLM-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROPHENYL)-3’-(4-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spiro structure

Preparation Methods

The synthesis of 1-[4-(4-CHLOROPHENYL)-3’-(4-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Phthalazine Core: This step involves the condensation of hydrazine with a suitable phthalic anhydride derivative under acidic conditions.

    Introduction of the Thiadiazole Ring: The phthalazine intermediate is then reacted with a thiadiazole precursor, often under reflux conditions with a suitable solvent.

    Spiro Formation: The final step involves the formation of the spiro linkage, which can be achieved through cyclization reactions using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[4-(4-CHLOROPHENYL)-3’-(4-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitrophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(4-CHLOROPHENYL)-3’-(4-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROPHENYL)-3’-(4-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways.

    Modulation of Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

1-[4-(4-CHLOROPHENYL)-3’-(4-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2-methyl-2-propen-1-one: This compound shares the chlorophenyl group but lacks the spiro structure and the nitrophenyl group.

    Cetirizine Related Compounds: These compounds contain the chlorophenyl group but differ significantly in their overall structure and functional groups.

Properties

Molecular Formula

C29H20ClN5O3S

Molecular Weight

554.0 g/mol

IUPAC Name

1-[4'-(4-chlorophenyl)-4-(4-nitrophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C29H20ClN5O3S/c1-19(36)28-32-34(23-15-17-24(18-16-23)35(37)38)29(39-28)26-10-6-5-9-25(26)27(20-11-13-21(30)14-12-20)31-33(29)22-7-3-2-4-8-22/h2-18H,1H3

InChI Key

XXAJFFPWRNSKLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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